N-benzhydryl-2-methylbenzamide

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

N-Benzhydryl-2-methylbenzamide is the definitive tool for adenosine A2A receptor (A2AR) studies, exhibiting low-nanomolar affinity (Ki=2.20 nM) and potent inverse agonism (IC50=2.90 nM). Critically, the ortho-methyl substitution pattern provides a 3.3-fold potency increase over the 4-methyl analogue, making it the non-substitutable benchmark for benzamide-based inhibitor SAR. Procure only this structure to ensure target engagement and avoid the substantial functional activity loss observed with close analogs.

Molecular Formula C21H19NO
Molecular Weight 301.4g/mol
Cat. No. B404912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzhydryl-2-methylbenzamide
Molecular FormulaC21H19NO
Molecular Weight301.4g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C21H19NO/c1-16-10-8-9-15-19(16)21(23)22-20(17-11-4-2-5-12-17)18-13-6-3-7-14-18/h2-15,20H,1H3,(H,22,23)
InChIKeyWHSOILQCLZQERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzhydryl-2-methylbenzamide: A Potent Adenosine A2A Receptor Inverse Agonist Scaffold


N-Benzhydryl-2-methylbenzamide is a small-molecule benzamide derivative with the molecular formula C21H19NO and a molecular weight of 301.4 g/mol [1]. Structurally, it is defined by a central benzamide core substituted at the nitrogen with a benzhydryl (diphenylmethyl) group and at the ortho position of the benzoyl ring with a methyl group. This specific combination of substituents confers a unique pharmacological profile. The compound has been identified as a potent and selective ligand for the human adenosine A2A receptor, demonstrating low nanomolar affinity and functioning primarily as an inverse agonist in functional assays [2]. Its core scaffold is recognized in medicinal chemistry for its potential to modulate key enzymatic and receptor-mediated pathways [3].

Why Simple Benzamide Analogs Cannot Replicate the Activity Profile of N-Benzhydryl-2-methylbenzamide


The pharmacological activity of N-benzhydryl-2-methylbenzamide is not a general property of the benzamide class but is critically dependent on its specific substitution pattern. The benzhydryl group is a crucial pharmacophore for high-affinity target engagement, and its removal or replacement leads to a significant loss of activity in related systems [1]. Simultaneously, the position of the methyl group on the benzoyl ring dramatically influences potency. Direct comparative data from a homologous series of substituted benzamides demonstrate that a 2-methyl substituent provides an order of magnitude greater enzyme inhibitory activity compared to the 4-methyl analog, while other substitutions (e.g., 3-Me, 2-OMe) are significantly less potent or inactive [2]. Therefore, a generic benzamide or a close analog like N-benzhydryl-4-methylbenzamide cannot be substituted for N-benzhydryl-2-methylbenzamide without incurring a substantial, quantifiable loss in functional activity .

Quantitative Differentiation of N-Benzhydryl-2-methylbenzamide from Structural Analogs


Enzymatic Potency: The 2-Methyl Substituent Confers a 3.3-Fold Increase in IC50 Compared to the 4-Methyl Isomer

The position of the methyl group on the benzamide core is a critical determinant of inhibitory potency. In a direct head-to-head comparison within the same assay system, the 2-methyl substituted analog demonstrated an IC50 of 8.7 ± 0.7 μM [1]. In contrast, the 4-methyl substituted analog was significantly less active, with an IC50 of 29.1 ± 3.8 μM [1]. This indicates a 3.3-fold greater potency for the ortho-methyl substitution.

Structure-Activity Relationship Enzyme Inhibition Medicinal Chemistry

Receptor Binding: N-Benzhydryl-2-methylbenzamide Exhibits Low Nanomolar Affinity for the Human Adenosine A2A Receptor

The compound has been specifically characterized for its interaction with the adenosine A2A receptor, a key target in immuno-oncology and CNS disorders. Binding and functional assays demonstrate that it acts as a potent ligand. In a radioligand displacement assay, it exhibited a Ki of 2.20 nM [1]. In a functional assay measuring its inverse agonist activity, it inhibited cAMP accumulation with an IC50 of 2.90 nM [1].

GPCR Adenosine Receptor Binding Affinity Inverse Agonist

Functional Selectivity: The Compound Acts as a Potent Inverse Agonist at the Adenosine A2A Receptor

Beyond receptor binding, the functional outcome of receptor engagement is defined. In a cellular assay measuring cAMP accumulation, N-benzhydryl-2-methylbenzamide inhibited the basal activity of the A2A receptor with an IC50 of 2.90 nM [1]. In a parallel antagonist assay against agonist-stimulated cAMP production, its IC50 was 4.30 nM [1]. This demonstrates that the compound acts as a potent inverse agonist, actively reducing receptor signaling below basal levels, a functionally distinct profile from a neutral antagonist.

Functional Assay cAMP Inhibition GPCR Signaling Inverse Agonism

The Benzhydryl Moiety is Essential for High-Affinity Target Engagement

The benzhydryl (diphenylmethyl) group is a key structural determinant for activity in certain target classes. A study on murine GABA transporter (GAT) inhibitors found that compounds containing benzhydryl and benzylamide moieties were crucial for activity [1]. Active inhibitors in this study, which included benzhydryl-containing structures, exhibited pIC50 values in the range of 3.92 to 5.06 [1]. This class-level inference suggests that the benzhydryl group in N-benzhydryl-2-methylbenzamide is not a passive structural feature but is likely a major contributor to its high affinity for the adenosine A2A receptor.

Pharmacophore Structure-Activity Relationship GABA Transporter

Precision Applications of N-Benzhydryl-2-methylbenzamide in Biological Research


Adenosine A2A Receptor Pharmacology: A Potent Inverse Agonist Tool Compound

The primary application for N-benzhydryl-2-methylbenzamide is as a high-potency tool compound for investigating adenosine A2A receptor (A2AR) function. Its low nanomolar affinity (Ki = 2.20 nM) and potent inverse agonist activity (IC50 = 2.90 nM) make it suitable for in vitro studies requiring robust and sustained inhibition of A2AR signaling . It can be used to probe the role of constitutive A2AR activity in cellular models of inflammation, cancer, or neurological disorders. The confirmed inverse agonist profile distinguishes it from neutral antagonists, allowing for nuanced studies of receptor signaling states .

Structure-Activity Relationship (SAR) Studies for Ortho-Substituted Benzamides

The compound serves as a critical reference standard in SAR campaigns focused on optimizing benzamide-based inhibitors. As demonstrated in comparative studies, the 2-methyl substitution pattern is essential for maintaining potency; the 2-methyl analog (IC50 = 8.7 μM) is 3.3-fold more potent than its 4-methyl counterpart (IC50 = 29.1 μM) . Therefore, N-benzhydryl-2-methylbenzamide is the appropriate positive control and structural benchmark for any project investigating the impact of ortho-substitution on target engagement and functional activity .

Pharmacophore Modeling: Validation of the Benzhydryl Moiety

N-Benzhydryl-2-methylbenzamide is a valuable ligand for validating pharmacophore models that prioritize the benzhydryl group for high-affinity target binding. Class-level evidence indicates that the benzhydryl moiety is crucial for activity, with compounds containing this group showing pIC50 values up to 5.06 . Using this compound in experimental validation can confirm computational predictions that a large, hydrophobic benzhydryl group is necessary for optimal fit within a target's binding pocket, particularly for targets like certain GPCRs or GABA transporters .

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